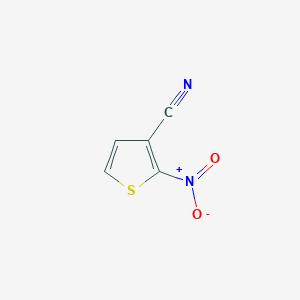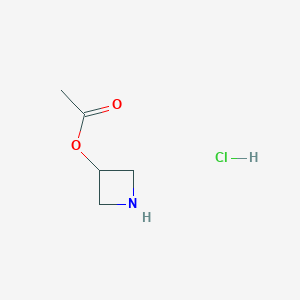
3-Aminopropyldiisopropylethoxysilane
Descripción general
Descripción
3-Aminopropyldiisopropylethoxysilane is a monoamino functional monoalkoxy silane . It forms hydrolytically stable amino-functional bonded phases and monolayers . Its molecular formula is C11H27NOSi .
Molecular Structure Analysis
The molecular formula of 3-Aminopropyldiisopropylethoxysilane is C11H27NOSi . The molecular weight is 217.43 g/mol .Physical And Chemical Properties Analysis
3-Aminopropyldiisopropylethoxysilane has a boiling point of 78-80°C at 0.4 mmHg . Its density is 0.872 g/mL at 25°C , and its refractive index at 20°C is 1.4489 .Aplicaciones Científicas De Investigación
Biotechnology
3-Aminopropyldiisopropylethoxysilane: is utilized in biotechnology for surface functionalization to attach biomolecules to surfaces. This process is crucial for the development of biosensors, which require stable surface chemistry to effectively immobilize bioreceptors . The silanization process with this compound optimizes the deposition of layers on oxide surfaces, enhancing the repeatability and sensitivity of biosensors .
Materials Science
In materials science, 3-Aminopropyldiisopropylethoxysilane forms hydrolytically stable amino-functional bonded phases and monolayers. This property is significant for creating protective coatings for materials, particularly in stone protection, where it contributes to the durability and resistance against environmental factors .
Pharmaceuticals
The pharmaceutical industry benefits from the use of 3-Aminopropyldiisopropylethoxysilane in the modification of surface properties of substrates. It aids in the patterning, functionalization, and immobilization of biomolecules, which is essential for various drug delivery systems .
Chemical Synthesis
3-Aminopropyldiisopropylethoxysilane: acts as a silanization agent for chemical modification of metal oxide nanoparticle surfaces in chemical synthesis. The introduction of amine groups enhances dispersibility and provides anti-bacterial properties, which are valuable for creating materials with unique biomedical, industrial, and scientific applications .
Nanotechnology
In nanotechnology, 3-Aminopropyldiisopropylethoxysilane is part of the synthesis process for nanomaterials that have applications in drug delivery, biomaterials, and healthcare. It plays a role in the development of nanostructured materials that meet the challenges of modern technological advancements .
Electronics
The electronics industry utilizes 3-Aminopropyldiisopropylethoxysilane for improving the electrical properties and maximizing composite strength. It enhances adhesive bonding, which is critical for the reliability of electronic components under various operational conditions .
Surface Coatings
3-Aminopropyldiisopropylethoxysilane: is used in surface coatings to improve adhesion between surfaces, increase mechanical properties, and provide additional crosslinking. It is instrumental in developing coatings that offer enhanced protection and performance .
Adhesives
In the field of adhesives, 3-Aminopropyldiisopropylethoxysilane contributes to the enhancement of bonding strength. It is involved in the formulation of adhesives that can withstand extreme conditions and provide long-term durability .
Safety and Hazards
The safety data sheet for 3-Aminopropyldiisopropylethoxysilane indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . The hydrolysis product of this compound is ethanol, which in large quantities can result in metabolic acidosis, CNS depression, and death due to respiratory arrest .
Mecanismo De Acción
Target of Action
3-Aminopropyldiisopropylethoxysilane is a monoamino functional monoalkoxy silane . It primarily targets surfaces where it forms hydrolytically stable amino-functional bonded phases and monolayers . The primary role of these bonded phases and monolayers is to modify the surface properties, such as adhesion, wetting, and thermal stability.
Mode of Action
The compound interacts with its targets (surfaces) through a process known as silanization. In this process, the ethoxy groups on the silane molecule undergo hydrolysis to form silanols, which then condense with hydroxyl groups on the surface to form strong Si-O-Si bonds . This results in the formation of a stable, amino-functionalized surface.
Result of Action
The result of the action of 3-Aminopropyldiisopropylethoxysilane is the formation of a stable, amino-functionalized surface. This can enhance the surface’s adhesion to other materials, improve its wetting properties, and increase its thermal stability .
Action Environment
The action, efficacy, and stability of 3-Aminopropyldiisopropylethoxysilane can be influenced by various environmental factors. For instance, the presence of moisture is crucial for the hydrolysis and condensation reactions involved in silanization . Moreover, the pH of the environment can affect the rate of these reactions. The compound is also sensitive to hydrolysis, reacting slowly with moisture or water .
Propiedades
IUPAC Name |
3-[ethoxy-di(propan-2-yl)silyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NOSi/c1-6-13-14(10(2)3,11(4)5)9-7-8-12/h10-11H,6-9,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHYZUFHYGNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430789 | |
| Record name | 1-Propanamine, 3-[ethoxybis(1-methylethyl)silyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropyldiisopropylethoxysilane | |
CAS RN |
117559-36-1 | |
| Record name | 1-Propanamine, 3-[ethoxybis(1-methylethyl)silyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117559-36-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)


![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)







